2-(1,3-Benzothiazol-2-ylamino)ethanol

Description

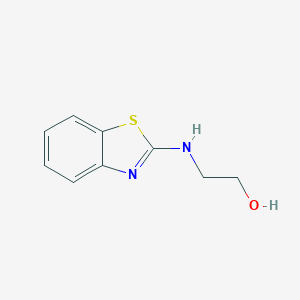

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c12-6-5-10-9-11-7-3-1-2-4-8(7)13-9/h1-4,12H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVFXPJHBXATPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364957 | |

| Record name | 2-[(1,3-Benzothiazol-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18392-47-7 | |

| Record name | 2-[(1,3-Benzothiazol-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1,3 Benzothiazol 2 Ylamino Ethanol and Its Analogues

Conventional Synthetic Routes for 2-(1,3-Benzothiazol-2-ylamino)ethanol

Conventional methods for synthesizing this compound typically involve multi-step reaction sequences. These routes often begin with the formation of a 2-aminobenzothiazole (B30445) precursor, which is then functionalized to yield the final product.

A common and established route to 2-aminobenzothiazole derivatives involves the reaction of an aniline (B41778) with a thiocyanate (B1210189) salt in the presence of a halogen, such as bromine, in acetic acid. This method, however, can sometimes lead to mixtures of isomers depending on the substitution pattern of the aniline. nih.gov An alternative and often more regioselective approach is the oxidative cyclization of N-arylthioureas. nih.gov

For the synthesis of the specific target compound, this compound, a plausible multi-step pathway would first involve the synthesis of 2-aminobenzothiazole, followed by N-alkylation with a suitable two-carbon electrophile containing a hydroxyl group.

Step 1: Synthesis of 2-Aminobenzothiazole One of the most common methods for preparing the 2-aminobenzothiazole core is the reaction of a substituted aniline with potassium thiocyanate and bromine. nih.gov For instance, 2-amino-6-substituted benzothiazoles can be synthesized from 4-substituted anilines. nih.gov

Step 2: N-Alkylation to form this compound Following the synthesis of 2-aminobenzothiazole, the ethanolamino group can be introduced via N-alkylation. This is typically achieved by reacting the 2-aminobenzothiazole with a reagent such as 2-chloroethanol (B45725) in the presence of a base to neutralize the hydrogen chloride byproduct. While specific conditions for this exact transformation are not extensively detailed in readily available literature, analogous N-alkylation reactions of 2-aminobenzothiazoles are well-documented. For example, the N-alkylation of substituted 2-aminobenzothiazoles has been carried out using 1,4-bis(bromomethyl)benzene (B118104) in the presence of a catalyst. aip.org Another relevant example is the reaction of 2-aminobenzothiazole with propargyl bromide in the presence of potassium carbonate and potassium iodide. nih.gov These examples suggest that a similar approach with 2-chloroethanol would be a viable route.

The efficiency of conventional synthetic routes is highly dependent on the optimization of various reaction parameters. Key factors that are often fine-tuned include the choice of solvent, reaction temperature, and duration.

Solvent Systems: The selection of an appropriate solvent is crucial for maximizing yield and minimizing side reactions. For the synthesis of 2-aminobenzothiazole derivatives, solvents such as acetic acid, chloroform, and ethanol (B145695) are commonly employed. nih.govscholarsresearchlibrary.com For N-alkylation reactions, polar aprotic solvents like acetonitrile (B52724) and dimethylformamide (DMF) are often used to facilitate the nucleophilic substitution. aip.orgnih.gov

Temperature and Reaction Time: Reaction temperature and duration are critical parameters that require careful optimization. The synthesis of the 2-aminobenzothiazole core can range from ice-cold conditions to reflux temperatures, with reaction times spanning several hours. nih.govniscpr.res.in N-alkylation reactions may also require elevated temperatures to proceed at a reasonable rate, although catalyst-free dehydrative N-alkylation of 2-aminobenzothiazoles with alcohols has been achieved at temperatures ranging from 110 °C to 150 °C. rsc.org

The table below summarizes typical conditions for the synthesis of 2-aminobenzothiazole derivatives, which can be adapted for the synthesis of this compound.

| Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline, KSCN | Br₂, Acetic Acid | Acetic Acid | Room Temp | - | Moderate |

| 2-Aminobenzothiazole, 1,4-bis(bromomethyl)benzene | Al₂O₃-OK | Acetonitrile | 30 | - | Good |

| 2-Aminobenzothiazole, Benzyl Alcohol | None (autocatalyzed) | None | 110 | 24 | 91 |

| 2-Aminobenzothiazole, Chloroacetyl chloride | Triethylamine | Benzene (B151609) | Ice-cold to RT | 6 | - |

Green Chemistry Approaches and Enhanced Synthetic Techniques

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.net The synthesis of various benzothiazole (B30560) derivatives has been successfully achieved using microwave irradiation.

For instance, the condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid to form 2-chloromethyl-benzothiazole has been accomplished in just 10 minutes under microwave irradiation, resulting in high yields. mdpi.com Similarly, the synthesis of benzothiazole-imidazolidines has been performed using microwave irradiation in absolute ethanol or tetrahydrofuran. nih.govuokerbala.edu.iq A catalyst-free, microwave-assisted procedure for synthesizing N-alkylated 2-aminobenzo[d]oxazoles in water has also been developed, highlighting the potential for green media in these reactions. nih.govrsc.org

The following table illustrates the advantages of microwave-assisted synthesis for benzothiazole derivatives.

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (%) |

| 2-Aminobenzothiazole + Aldehydes + Amines | Several hours | 30 min | 27-89 |

| 2-Aminothiophenol (B119425) + Chloroacetyl Chloride | - | 10 min | High |

| Diazotized 2-aminobenzothiazole cyclization | Several hours | Shorter reaction times | - |

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.gov Several one-pot methods have been developed for the synthesis of the benzothiazole core and its derivatives.

A notable example is the one-pot synthesis of 2-aminobenzothiazoles from 2-haloanilines and dithiocarbamates. nih.gov This reaction can be performed with or without a transition metal catalyst, depending on the nature of the halogen. Another efficient one-pot strategy involves the condensation of aminothiophenols with thiocarbamoyl chloride in the presence of a copper catalyst. mdpi.com

The use of catalysts is a cornerstone of modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. A variety of catalytic systems have been employed for the synthesis of benzothiazoles.

Transition metal catalysts, particularly those based on ruthenium, palladium, and copper, have been widely used. For example, RuCl₃ can catalyze the intramolecular oxidative coupling of N-arylthioureas to yield substituted 2-aminobenzothiazoles. nih.gov Copper catalysts, such as CuI and CuO, are effective in the synthesis of 2-aminobenzothiazoles from 2-haloanilines and dithiocarbamates or thiocarbamoyl chloride. nih.govmdpi.com

More recently, there has been a focus on developing catalyst-free systems. A catalyst-free, autocatalyzed N-alkylation of 2-aminobenzothiazoles with alcohols has been reported, offering a particularly green and practical method for synthesizing N-substituted derivatives. rsc.org This reaction is believed to proceed through a tautomeric equilibrium of the 2-aminobenzothiazole.

The table below provides a summary of various catalytic approaches for the synthesis of 2-aminobenzothiazole derivatives.

| Catalyst | Reactants | Reaction Type | Yield (%) |

| RuCl₃ | N-arylthioureas | Intramolecular Oxidative Coupling | up to 91 |

| Pd(OAc)₂ | N-aryl-N',N'-dialkylthioureas | Intramolecular Oxidative Cyclization | Good |

| CuO | 2-bromoanilines, dithiocarbamates | Intermolecular Coupling | up to 93 |

| CuI | 2-bromophenyl isothiocyanate, amines | Cyclization | 27-89 |

| None | 2-aminobenzothiazole, alcohols | Dehydrative N-alkylation | up to 91 |

Derivatization Strategies for this compound

Derivatization of the this compound core is a key strategy to modulate its physicochemical and biological properties. The primary amino group and the hydroxyl group of the ethanol moiety, as well as the benzothiazole ring system, offer multiple sites for chemical modification.

The condensation of 2-aminobenzothiazole derivatives with a variety of aldehydes is a fundamental method for synthesizing Schiff bases, also known as imines. guilan.ac.irresearchgate.netijpsr.com This reaction is typically carried out by refluxing equimolar amounts of the 2-aminobenzothiazole precursor and a suitable aromatic or heterocyclic aldehyde in a solvent like ethanol, often with a catalytic amount of an acid such as glacial acetic acid. guilan.ac.irmedmedchem.com

The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic azomethine (-N=CH-) group. The 2-amino group of the benzothiazole core in this compound can be targeted for this transformation.

Table 1: Examples of Schiff Base Synthesis from 2-Aminobenzothiazole Derivatives

| 2-Aminobenzothiazole Derivative | Aldehyde | Catalyst | Solvent | Resulting Schiff Base | Reference |

| 2-Aminobenzothiazole | Substituted Benzaldehydes | Glacial Acetic Acid | Ethanol | N-(substituted benzylidene)benzo[d]thiazol-2-amine | guilan.ac.ir |

| Substituted 2-Aminobenzothiazole | Substituted Benzaldehydes | H₂SO₄ | Ethanol | Novel Schiff's bases of substituted 2-amino benzothiazoles | researchgate.net |

| 2-Aminobenzothiazole | o-Vanillin | NaOH | Ethanol | Schiff base of 2-aminobenzothiazole and o-vanillin | medmedchem.com |

The reactivity of the 2-amino group in aminobenzothiazoles can be influenced by the electronic nature of the substituents on the aldehyde. Aromatic aldehydes with electron-withdrawing groups may enhance the electrophilicity of the carbonyl carbon, facilitating the reaction. researchgate.net

To expand the chemical diversity and enhance the molecular complexity of this compound analogues, various substituents can be introduced onto the benzothiazole ring, the amino group, or the ethanol side chain.

One common approach is to start with a substituted 2-aminothiophenol, which then undergoes cyclization to form a substituted benzothiazole core. mdpi.com Another strategy involves the direct functionalization of the pre-formed benzothiazole ring system, although this can sometimes be challenging due to the electron-deficient nature of the ring. nih.gov

N-alkylation at the amino group of 2-aminobenzothiazoles can be achieved using alcohols in the presence of a strong acid like concentrated H₂SO₄. ijpsr.com This allows for the introduction of various alkyl chains. Furthermore, the hydroxyl group of the ethanol moiety in the title compound serves as a handle for esterification or etherification reactions, enabling the attachment of a wide array of functional groups.

Hydrazide and Hydrazone Derivatives:

Hydrazide and hydrazone derivatives of benzothiazole are another important class of compounds. The synthesis often begins with the conversion of a 2-aminobenzothiazole to a 2-hydrazinobenzothiazole (B1674376). This can be achieved by reacting 2-mercaptobenzothiazole (B37678) with hydrazine (B178648) hydrate. researchgate.netrsc.org The resulting 2-hydrazinobenzothiazole can then be reacted with various aldehydes or ketones to form hydrazones, which contain the -NH-N=CH- functional group. nih.govnih.gov Alternatively, 2-hydrazinobenzothiazole can react with esters or acid chlorides to yield hydrazide derivatives. researchgate.net

Table 2: Synthesis of Benzothiazole Hydrazone Derivatives

| Starting Material | Reagent | Product Type | Reference |

| 2-Hydrazinobenzothiazole | Heterocyclic Aldehydes | Benzothiazole-hydrazone derivatives | nih.gov |

| 2-Hydrazino-6-methylbenzothiazole | Substituted Acetophenones | Hydrazine analogs | nih.gov |

Thiazolidinone Derivatives:

Thiazolidinone rings are frequently incorporated into benzothiazole scaffolds. A common synthetic route involves the reaction of benzothiazole-derived Schiff bases with thioglycolic acid. researchgate.netnih.gov This reaction proceeds via a cyclocondensation mechanism, where the thiol group of thioglycolic acid attacks the imine carbon, and the carboxylic acid group condenses with the imine nitrogen. A dehydrating agent or a catalyst like anhydrous ZnCl₂ is often employed. nih.gov This approach allows for the creation of a diverse library of thiazolidinone-appended benzothiazoles. rsc.org

The synthesis of these derivatives highlights the versatility of the 2-aminobenzothiazole scaffold, including this compound, as a starting point for generating a wide range of complex heterocyclic compounds. researchgate.net

Advanced Characterization Techniques for 2 1,3 Benzothiazol 2 Ylamino Ethanol and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the chemical structure and electronic properties of 2-(1,3-benzothiazol-2-ylamino)ethanol and its derivatives.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound and its derivatives. The infrared spectrum reveals absorption bands corresponding to specific vibrational modes of the molecule.

Key vibrational frequencies observed for these compounds typically include:

N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine group.

O-H Stretching: A broad absorption band, often overlapping with the N-H stretch, appears around 3300-3200 cm⁻¹ due to the hydroxyl group.

C-H Stretching: Aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹, while aliphatic C-H stretches from the ethanol (B145695) moiety appear in the 2960-2850 cm⁻¹ range.

C=N and C=C Stretching: The characteristic stretching vibrations of the C=N and C=C bonds within the benzothiazole (B30560) ring system are typically found in the 1650-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the primary alcohol is usually observed in the 1050-1150 cm⁻¹ range.

C-S Stretching: The C-S stretching vibration associated with the thiazole (B1198619) ring is generally weak and appears in the 700-600 cm⁻¹ region.

The precise positions of these peaks can be influenced by the presence of different substituents on the benzothiazole ring or modifications to the ethanol side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

NMR spectroscopy is indispensable for the detailed structural analysis of this compound and its derivatives, providing information about the chemical environment of individual protons and carbon atoms. researchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Aromatic Protons: The protons on the benzothiazole ring typically appear as a complex multiplet in the range of δ 7.0-8.0 ppm.

Amine Proton (N-H): The chemical shift of the N-H proton can vary and often appears as a broad singlet. Its position is dependent on solvent and concentration.

Hydroxyl Proton (O-H): Similar to the amine proton, the O-H proton signal is a broad singlet and its chemical shift is variable.

Methylene (B1212753) Protons (-CH₂-): The two methylene groups of the ethanolamine (B43304) side chain appear as distinct signals. The methylene group attached to the nitrogen (-N-CH₂-) typically resonates around δ 3.5-4.0 ppm, while the methylene group attached to the oxygen (-CH₂-OH) appears slightly downfield, around δ 3.8-4.2 ppm. These often appear as triplets if coupled to each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Aromatic Carbons: The carbons of the benzothiazole ring typically resonate in the δ 110-155 ppm region. The carbon atom of the C=N group (C-2) is significantly deshielded and appears further downfield, often above δ 160 ppm.

Methylene Carbons: The carbon of the -N-CH₂- group is typically found in the δ 40-50 ppm range, while the carbon of the -CH₂-OH group appears in the δ 60-70 ppm region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, which are related to the extent of conjugation. The benzothiazole ring system is a chromophore that absorbs UV radiation. The absorption maxima (λmax) are indicative of π → π* and n → π* electronic transitions. For this compound, characteristic absorption bands are typically observed in the UV region, often between 250 and 350 nm. researchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity and the nature of substituents on the benzothiazole ring. researchgate.net

Mass Spectrometry (EI-MS, GC-MS) for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and its derivatives, as well as for obtaining structural information from their fragmentation patterns.

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Fragmentation Pattern: The molecule can fragment in predictable ways under electron impact (EI-MS). Common fragmentation pathways for this compound may include cleavage of the C-C bond in the ethanol side chain, loss of a hydroxyl radical, or fragmentation of the benzothiazole ring. Analysis of these fragment ions helps to confirm the proposed structure.

Elemental and Thermal Analysis

Elemental and thermal analyses provide quantitative information about the elemental composition and thermal stability of the compounds.

Elemental Analysis (CHN, S) for Stoichiometric Verification

Elemental analysis is used to determine the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample. researchgate.netresearchgate.net The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's stoichiometry and purity. For this compound (C₉H₁₀N₂OS), the theoretical elemental composition is approximately:

Carbon (C): 55.65%

Hydrogen (H): 5.19%

Nitrogen (N): 14.42%

Sulfur (S): 16.51%

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is a critical technique for determining the thermal stability of chemical compounds. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides insights into decomposition patterns, thermal stability limits, and the composition of the material.

For benzothiazole derivatives, TGA reveals how structural modifications influence their thermal properties. The analysis typically involves heating a small sample at a constant rate under a nitrogen atmosphere and recording the weight loss. The output, a TGA curve, plots the percentage of weight remaining against temperature. Key parameters derived from this curve include the onset decomposition temperature, which marks the beginning of significant thermal events, and the percentage of weight loss at specific temperatures. For instance, studies on related N-heteroacene compounds show that substituent changes can have a noteworthy impact on the thermal stabilities of the compounds. beilstein-journals.org Different derivatives will exhibit unique decomposition profiles; some may undergo a single-step degradation, while others might show multiple weight loss steps, indicating a more complex decomposition pathway.

Table 1: Illustrative TGA Data for Benzothiazole Derivatives

| Derivative | Onset Decomposition Temp. (°C) | Major Weight Loss Event (°C) | Residual Mass at 600 °C (%) |

| Derivative A | ~100 | 325 | <5 |

| Derivative B | >200 | 450 | ~30 |

| Derivative C | >250 | 500 | ~60 |

Note: This table is illustrative. Data points are based on typical findings for related heterocyclic compounds to demonstrate the type of information TGA provides. researchgate.net

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the arrangement of atoms within a crystalline solid. By analyzing the angles and intensities of diffracted X-ray beams, researchers can deduce the crystal structure of a material.

Powder X-ray Diffraction (P-XRD) is a non-destructive technique used for the characterization of crystalline materials. americanpharmaceuticalreview.com It is an indispensable tool in materials science and pharmaceutical development for identifying crystalline phases and monitoring sample purity. americanpharmaceuticalreview.comomicsonline.org The technique works by irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. americanpharmaceuticalreview.com

The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. americanpharmaceuticalreview.com This is because the diffraction pattern is determined by the crystal lattice, meaning each crystalline material has its own characteristic P-XRD pattern. omicsonline.org For newly synthesized derivatives of this compound, P-XRD is employed to confirm that the desired crystalline phase has been formed, to check for the presence of impurities or different polymorphic forms, and to ensure batch-to-batch reproducibility. americanpharmaceuticalreview.com

While P-XRD identifies a crystalline phase, single-crystal X-ray diffraction (SC-XRD) provides the ultimate detail, revealing the precise three-dimensional arrangement of atoms in a molecule and how these molecules are packed together in the crystal lattice. americanpharmaceuticalreview.com This technique requires a small, high-quality single crystal. The analysis yields detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties.

Studies on derivatives of 1,3-benzothiazole have successfully used SC-XRD to confirm molecular structures and analyze their solid-state packing. For example, the crystal structure of (2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile was determined to be nearly planar, with molecules interacting via π–π stacking between the thiazole rings, forming columns along the a-axis. nih.gov In another case, the derivative 2-(1,3-Benzothiazol-2-yl)guanidine was found to form hydrogen-bonded dimers in the crystal, which are further connected into one-dimensional chains through weaker N-H···N hydrogen bonds. nih.gov The solid-state arrangement is critical, as arrangements like the herringbone pattern, observed in some related heterocyclic compounds, are considered desirable for potential applications in organic field-effect transistors (OFETs). beilstein-journals.org

Table 2: Crystallographic Data for Select Benzothiazole Derivatives

| Parameter | (2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile nih.gov | 2-(1,3-Benzothiazol-2-yl)guanidine nih.gov |

| Chemical Formula | C₁₂H₁₁N₃S | C₈H₈N₄S |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 7.3785 (2) | 13.918 (3) |

| b (Å) | 20.1801 (4) | 10.389 (2) |

| c (Å) | 8.2706 (2) | 12.181 (3) |

| β (°) ** | 112.947 (4) | 94.75 (3) |

| Volume (ų) ** | 1134.03 (6) | 1752.6 (6) |

| Z | 4 | 8 |

| Key Packing Feature | π–π stacking interactions | Intermolecular N-H···N hydrogen bonds forming dimers |

In-depth Analysis of the Coordination Chemistry of this compound-Based Ligands

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research focused on the coordination chemistry of the compound this compound. While extensive studies have been conducted on various other benzothiazole-derived ligands and their metal complexes, scholarly articles detailing the synthesis, characterization, binding modes, and physicochemical properties of metal complexes formed specifically with this compound could not be located.

The field of coordination chemistry extensively investigates how ligands—molecules or ions that donate electrons—bind to a central metal atom or ion. libretexts.orgncert.nic.inlibretexts.org Benzothiazole derivatives are of particular interest due to the presence of nitrogen and sulfur atoms, which can act as donor sites, allowing for the formation of stable complexes with various transition metals. makhillpublications.couobaghdad.edu.iq Research on related compounds, such as those derived from 2-mercaptobenzothiazole (B37678) or 2-aminobenzothiazole (B30445), has shown their versatility in forming complexes with diverse geometries and interesting properties. makhillpublications.couobabylon.edu.iqbiointerfaceresearch.com These studies often employ techniques like FT-IR, UV-Visible spectroscopy, and elemental analysis to characterize the resulting metal complexes. rdd.edu.iqias.ac.in

However, the specific structural arrangement of this compound, which features a benzothiazole core linked to an aminoethanol group, presents a unique set of potential donor atoms (the thiazole nitrogen, the amino nitrogen, and the hydroxyl oxygen). This structure suggests the potential for bidentate or even tridentate coordination, leading to various possible complex stereochemistries, such as tetrahedral or octahedral. makhillpublications.cothescipub.com

Despite this theoretical potential, the execution and publication of such research appear to be absent from the public domain. Consequently, it is not possible to provide detailed research findings for the specific subsections requested, including:

Coordination Chemistry of 2 1,3 Benzothiazol 2 Ylamino Ethanol Based Ligands

Influence of Metal Complexation on Physicochemical Properties:The effect of metal complexation on properties such as solubility or thermal stability for this specific compound has not been reported.

This gap in the literature indicates a potential area for future research within the field of coordination chemistry. The synthesis and characterization of metal complexes with 2-(1,3-Benzothiazol-2-ylamino)ethanol could yield novel compounds with unique structural and electronic properties, worthy of investigation.

Computational and Theoretical Investigations of 2 1,3 Benzothiazol 2 Ylamino Ethanol and Its Analogues

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool for investigating the electronic and structural properties of molecular systems. mdpi.com Calculations for 2-aminobenzothiazole (B30445) are often performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set like 6-311++G(d,p) or 6-31+G(d,p), which provides a reliable foundation for geometry optimization, molecular orbital analysis, and charge transfer studies. researchgate.netscirp.org

The first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation (the structure at the lowest energy state). For 2-aminobenzothiazole, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations establish the foundational geometry that is used for all subsequent property predictions, including vibrational frequencies and electronic transitions. researchgate.net The optimized structure provides a detailed three-dimensional view of the molecule, revealing the planarity of the fused ring system and the orientation of the amino substituent.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. scirp.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.org A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comscirp.org Conversely, a small energy gap suggests the molecule is more reactive and less stable. mdpi.com For 2-aminobenzothiazole and its derivatives, the HOMO is typically distributed over the benzothiazole (B30560) ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO is generally located over the fused benzene (B151609) and thiazole (B1198619) rings.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.90 |

| ELUMO | -1.22 |

| Energy Gap (ΔE) | 4.68 |

Data is for the analogue 2-aminobenzothiazole, calculated at the B3LYP/6-31+G(d,p) level of theory.

Natural Bonding Orbital (NBO) analysis is employed to investigate hyperconjugative interactions and intramolecular charge transfer (ICT) within a molecule. scirp.org This method analyzes the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the charge transfer.

In benzothiazole derivatives, significant ICT interactions contribute to molecular stability. scirp.org For 2-aminobenzothiazole, NBO analysis reveals strong hyperconjugative interactions, often involving the lone pair electrons of the nitrogen and sulfur atoms. A key interaction is the delocalization of the nitrogen lone pair (LP(1) N14) into the antibonding π* orbitals of the thiazole ring (e.g., π*(C7-N12)). This charge delocalization from the amino group to the benzothiazole ring system is a defining electronic feature that influences the molecule's reactivity and spectral properties.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N14 | π* (C7-N12) | 42.74 |

| π (C3-C4) | π* (C1-C2) | 22.25 |

| π (C5-C6) | π* (C1-C2) | 19.04 |

Data is for the analogue 2-aminobenzothiazole, calculated at the B3LYP/6-31+G(d,p) level of theory.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, along with the oscillator strength (f) of each transition, which indicates its intensity.

TD-DFT calculations on 2-aminobenzothiazole and its derivatives can predict their UV-Vis absorption bands. scirp.org These calculations typically show that the main absorption bands in the UV-Vis spectrum correspond to π→π* and n→π* electronic transitions. The primary transitions often involve the promotion of an electron from the HOMO to the LUMO. For 2-aminobenzothiazole, the calculated absorption bands are found to be in the range of 264-277 nm, which are associated with significant charge transfer characteristics. scirp.org

The surrounding solvent can significantly influence the electronic transitions of a molecule. TD-DFT calculations can incorporate solvent effects using models like the Polarizable Continuum Model (PCM). researchgate.net These studies allow for a comparative analysis of the electronic absorption spectra in the gas phase versus various solvents.

Molecular Docking Studies

Molecular docking simulations are a cornerstone of computational drug discovery, providing critical insights into the interactions between a ligand and a target macromolecule at the atomic level. For 2-(1,3-Benzothiazol-2-ylamino)ethanol and its analogues, these studies have been instrumental in predicting their binding affinities to various biological receptors and enzymes, thereby helping to identify potential therapeutic targets and elucidate their mechanisms of action.

Prediction of Binding Affinity and Interactions with Biological Receptors and Enzymes (e.g., cancer receptors, antimicrobial targets)

Molecular docking studies have been extensively employed to predict the binding affinity of benzothiazole derivatives to a range of biological targets implicated in cancer and microbial infections. These computational analyses calculate the binding energy, often represented as a docking score, which estimates the strength of the interaction between the compound and the active site of the target protein.

Anticancer Targets:

Benzothiazole derivatives have been docked against several protein kinases that are crucial for cancer cell proliferation and survival. For instance, studies on analogues have explored their binding to the ATP binding site of enzymes like p56lck, a tyrosine kinase involved in T-cell signaling and a target for inflammatory diseases and cancer. biointerfaceresearch.com Similarly, the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy, has been a subject of docking studies with novel benzothiazole series. researchgate.net Other cancer-related targets include the anti-apoptotic protein BCL-2, where designed benzothiazole molecules have shown promising binding interactions, and histone deacetylases (HDACs), with hybrids of benzothiazole and hydroxamic acid showing favorable binding energies. nih.govhilarispublisher.com Docking simulations have also been performed against the HER enzyme, with some derivatives showing high binding affinities. nih.gov

The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking with key amino acid residues in the active site. For example, in the ATP binding site of kinases, the benzothiazole core can form crucial hydrogen bonds with the hinge region residues, mimicking the binding of the natural ligand, ATP. biointerfaceresearch.com

Antimicrobial Targets:

The potential of benzothiazole derivatives as antimicrobial agents has also been investigated through molecular docking. These studies often target essential bacterial enzymes that are absent in humans, making them attractive drug targets. Dihydropteroate synthase (DHPS), an enzyme in the folate biosynthesis pathway, has been identified as a potential target, with docking studies revealing significant inhibitory potential for some benzothiazole compounds. nih.gov Another key bacterial enzyme, DNA gyrase, which is involved in DNA replication, has been used as a target to screen benzothiazole derivatives, with docking scores correlating well with their observed antimicrobial activity. researchgate.net Furthermore, E. coli dihydroorotase, an enzyme crucial for pyrimidine (B1678525) synthesis, has been identified as a target, with docking studies helping to explain the observed inhibitory effects of certain benzothiazoles. nih.gov

The following table summarizes representative binding affinity data from molecular docking studies of various benzothiazole analogues against different biological targets.

| Compound/Derivative Class | Target Enzyme | Docking Score (kcal/mol) / IC50 (µM) | Key Interacting Residues (Example) |

| Benzothiazole-Thiazole Hybrids | p56lck (1QPC) | Not specified, but binding mode analyzed | ATP binding site residues biointerfaceresearch.com |

| Benzothiazole-based molecules | BCL-2 | IC50: 0.363 µM (Compound 13d) | Not specified nih.gov |

| Pyrazolobenzothiazole derivatives | DHPS | IC50: 7.85 µg/mL (Compound 16b) | Not specified nih.gov |

| Benzo[d]thiazol-2-amine derivatives | HER Enzyme | -10.4, -9.9, -9.8 (Compound 2) | Not specified nih.gov |

| Benzothiazole-Hydroxamic Acid Hybrids | HDAC8 (1T69) | -9.46 (Compound 2E) | Not specified hilarispublisher.com |

| Benzothiazole derivatives | E. coli Dihydroorotase | Not specified, but inhibition confirmed | Not specified nih.gov |

Elucidation of Potential Mechanisms of Action at the Molecular Level

Molecular docking not only predicts binding affinity but also provides a detailed three-dimensional model of the ligand-receptor complex, which is invaluable for understanding the potential mechanism of action at the molecular level.

For anticancer activity, docking studies on benzothiazole derivatives consistently suggest that a primary mechanism involves the inhibition of protein kinases. biointerfaceresearch.com By occupying the ATP-binding pocket, these compounds prevent the phosphorylation of downstream substrate proteins, thereby interrupting signaling pathways that are essential for cancer cell growth, proliferation, and survival. The binding models derived from docking show which parts of the molecule are crucial for this interaction, such as the nitrogen atoms in the benzothiazole ring system acting as hydrogen bond acceptors. biointerfaceresearch.com

In the context of antimicrobial action, docking studies have helped to visualize how benzothiazole derivatives can inhibit essential bacterial enzymes. For example, by binding to DNA gyrase, they can interfere with its function of managing DNA supercoiling, ultimately leading to a halt in DNA replication and cell death. researchgate.net Similarly, by inhibiting enzymes in the folate or pyrimidine biosynthetic pathways, such as DHPS or dihydroorotase, these compounds can deprive the bacteria of essential building blocks for DNA, RNA, and proteins, resulting in a bacteriostatic or bactericidal effect. nih.govnih.gov The interaction maps from these studies guide the rational design of more potent inhibitors by highlighting opportunities for new or enhanced interactions with the active site residues.

Advanced Computational Characterization

Beyond molecular docking, other advanced computational techniques are employed to gain a deeper understanding of the physicochemical properties of this compound and its analogues. These methods provide insights into intermolecular interactions and the key structural features required for biological activity.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

For an analogue, 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, a detailed Hirshfeld surface analysis has been performed. nih.govresearchgate.net The analysis generates a three-dimensional surface mapped with properties like dnorm, which highlights intermolecular contacts. Red spots on the dnorm surface indicate close-contact interactions, which are often hydrogen bonds.

For 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, the analysis revealed that van der Waals interactions and hydrogen bonding are the dominant forces in the crystal packing. nih.govresearchgate.net The study quantified the contributions of various contacts, demonstrating the significance of hydrogen-involved interactions.

The following table presents the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for this analogue. nih.govresearchgate.net

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 47.0 |

| H···O/O···H | 16.9 |

| H···C/C···H | 8.0 |

| H···S/S···H | 7.6 |

| H···N/N···H | 5.3 |

| C···C | 5.0 |

These results underscore the importance of hydrogen atoms in forming the crystal structure, with H···H contacts being the most abundant. mdpi.com The significant contributions from H···O and H···N contacts are indicative of classical and non-classical hydrogen bonds, which play a crucial role in stabilizing the molecular packing. nih.govresearchgate.net

Pharmacophore Modeling for Drug Discovery and Design

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific target receptor and exert a biological effect. thaiscience.info This model serves as a 3D query to search for new, structurally diverse compounds with the potential for similar activity.

Pharmacophore models have been developed for various series of benzothiazole derivatives. For example, a study on benzothiazoles as p56lck inhibitors identified a six-point pharmacophore hypothesis (AADHRR.15) as the best model. researchgate.net This model consists of two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic site (H), and two aromatic rings (R). The model successfully correlated the structural features with the p56lck inhibitory activity and was validated for its predictive ability. researchgate.net

Such models are crucial tools in the drug discovery pipeline. They provide a rational hypothesis of the primary chemical functionalities responsible for biological activity. thaiscience.info By understanding these key features, medicinal chemists can:

Design new molecules with improved potency and selectivity.

Perform virtual screening of large chemical databases to identify novel scaffolds that fit the pharmacophore model.

Guide the optimization of lead compounds by suggesting modifications that enhance interactions with the target.

The development of a statistically significant 3D-QSAR (Quantitative Structure-Activity Relationship) model is often coupled with pharmacophore modeling to provide a more quantitative prediction of biological activity. researchgate.net

Emerging Applications and Future Research Directions

Development of 2-(1,3-Benzothiazol-2-ylamino)ethanol-based Electrochemical Sensors for Biomolecule Detection

Electrochemical biosensors offer rapid, sensitive, and cost-effective detection of biologically important molecules. iiste.orgsc.edu The unique structure of this compound makes it an excellent candidate for the development of novel sensor platforms. The benzothiazole (B30560) moiety can be electropolymerized onto an electrode surface, creating a stable, conductive film. This polymer-modified electrode can then serve as a transducer for detecting analytes.

The terminal hydroxyl group of the aminoethanol side chain provides a convenient site for immobilizing biorecognition elements, such as enzymes. For instance, glucose oxidase (GOx) could be covalently attached to the polymer film. In the presence of glucose, GOx catalyzes its oxidation, producing hydrogen peroxide (H₂O₂). sc.edursc.org The H₂O₂ can then be electrochemically detected at the electrode surface, with the resulting current being proportional to the glucose concentration. iiste.orgnih.gov Similarly, by immobilizing horseradish peroxidase, the sensor could be tailored for the direct and sensitive detection of H₂O₂. nih.gov

| Sensor Platform | Analyte | Linear Range | Detection Limit | Reference |

|---|---|---|---|---|

| Ppy/Plu/C₃N₄–Ni(OH)₂/GOx | Glucose | 0.5 µM - 500 µM | 0.04 µM | rsc.org |

| PQT@GCA electrode | Glucose (via H₂O₂) | 0.2 µM - 1.0 mM | 0.05 µM | nih.gov |

| GDH/mPEG-fMWCNTs/GCE | Glucose | 0.8 µM - 100 µM | 0.46 µM | nih.gov |

| Prussian Blue/Xerogel/GOx | Glucose | 10 µM - 1.0 mM | Not Specified | sc.edu |

Role as Intermediates in the Synthesis of Complex Heterocyclic Systems

The 2-aminobenzothiazole (B30445) scaffold is a versatile building block in organic synthesis. rsc.org The compound this compound is particularly valuable as an intermediate due to its multiple reactive sites: the secondary amine, the terminal hydroxyl group, and the benzothiazole ring itself. These sites allow for facile functionalization and the construction of more complex, biologically active molecules. nih.govnih.gov

For example, the secondary amine can be acylated with reagents like chloroacetyl chloride. niscpr.res.innih.gov The resulting intermediate can then be reacted with nucleophiles such as thiourea (B124793) or various amines to construct new heterocyclic rings, including thiazolidinones and imidazobenzothiazoles. niscpr.res.inuokerbala.edu.iq This strategy allows for the creation of diverse chemical libraries for screening against various therapeutic targets. nih.gov

| Starting Intermediate | Reagents | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole | Aromatic Aldehydes, Glycine | Oxazolidinones | guilan.ac.ir |

| 2-Aminobenzothiazole-derived Chalcones | Urea (B33335), Thiourea, Thioacetamide | Oxazines, Thiazines, Pyrimidines | uokerbala.edu.iq |

| (1'-hydrazinoacetyl)-2-aminobenzothiazole | Aromatic Aldehydes, Thioglycolic Acid | Thiazolidinones | niscpr.res.in |

| 2-Aminobenzothiazole | 1,3-Diketones, α-Halo Ketones | Imidazo[2,1-b] guilan.ac.irnih.govbenzothiazolones | nih.gov |

Exploring Synergistic Effects in Combination Therapies

Combination therapy, the use of two or more drugs, is a cornerstone of modern oncology, often leading to enhanced efficacy and reduced drug resistance. nih.gov Benzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as tyrosine kinase inhibition and apoptosis induction. eurekaselect.comnih.gov There is a growing interest in exploring the synergistic effects of combining benzothiazole-based compounds with existing chemotherapeutics.

For example, studies have shown that organometallic complexes of 2-phenylbenzothiazole (B1203474) derivatives are significantly more potent than the ligands alone. nih.gov Furthermore, combining novel benzothiazole aniline (B41778) derivatives with platinum (II) has yielded complexes with improved cytotoxicity against several cancer cell lines compared to the clinical drug cisplatin. nih.gov Future research should focus on pairing this compound or its derivatives with standard-of-care drugs to identify combinations that exhibit synergism, potentially allowing for lower doses and mitigating adverse side effects. nih.gov

Novel Derivatization Strategies for Enhanced Biological Specificity and Potency

Potential Derivatization Strategies:

Acylation/Sulfonylation of the Amine: Introducing various acyl or sulfonyl groups can modify the electronic properties and steric bulk, potentially improving binding affinity to target proteins.

Esterification/Etherification of the Hydroxyl Group: Converting the hydroxyl group into an ester or ether can alter the molecule's polarity and its ability to act as a hydrogen bond donor, which can be critical for receptor interaction.

Formation of (Thio)ureas: Reacting the amino group with isocyanates or isothiocyanates can yield urea or thiourea derivatives, a strategy known to produce compounds with potent biological activities.

Bioisosteric Replacement: Replacing the hydroxyl group with other functional groups like a thiol or an amine can lead to derivatives with novel biological profiles.

These modifications can be guided by structure-activity relationship (SAR) studies to systematically optimize the compound for a desired therapeutic effect. eurekaselect.com

In-depth Mechanistic Studies of Biological Activities at the Cellular and Subcellular Levels

While many benzothiazole derivatives have shown promising biological activity, a detailed understanding of their mechanism of action at the cellular and subcellular levels is often lacking. researchgate.net For this compound and its future derivatives, in-depth mechanistic studies are crucial for their rational development as therapeutic agents.

Future research should aim to:

Identify Molecular Targets: Utilize techniques like affinity chromatography and proteomics to identify the specific proteins or enzymes that the compound binds to. Benzothiazoles are known to inhibit a wide range of enzymes, including various kinases, topoisomerases, and carbonic anhydrase. tandfonline.comnih.govresearchgate.net

Elucidate Cellular Pathways: Investigate the compound's effect on key cellular signaling pathways, such as those involved in apoptosis (e.g., Bcl-2 family proteins), cell cycle regulation (e.g., CDKs), and proliferation (e.g., STAT3, PI3K/Akt/mTOR). nih.govnih.gov

Determine Subcellular Localization: Use fluorescence microscopy with tagged derivatives to visualize where the compound accumulates within the cell (e.g., mitochondria, nucleus, lysosomes), which can provide clues about its mechanism of action. frontiersin.org

These studies will provide a comprehensive picture of how the compound exerts its biological effects, facilitating its optimization and potential clinical translation.

Advanced Computational Design of Next-Generation Benzothiazole Therapeutics

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new therapeutic agents. researchgate.net Starting with the this compound scaffold, advanced computational methods can be employed to design next-generation benzothiazole therapeutics with improved potency and selectivity. biointerfaceresearch.com

The design process typically involves several key computational techniques:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. By docking virtual libraries of derivatives into the active sites of known cancer-related proteins (e.g., kinases, BCL-2), researchers can prioritize compounds with the highest predicted binding affinity for synthesis and testing. biointerfaceresearch.comresearchgate.netsciprofiles.com

Density Functional Theory (DFT) Calculations: DFT can be used to analyze the electronic properties of the molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity and interaction capabilities. mdpi.com

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to screen for new molecules that fit the pharmacophoric requirements. biointerfaceresearch.com

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to eliminate candidates with poor drug-like properties early in the design process.

By integrating these computational approaches, researchers can accelerate the discovery of novel benzothiazole derivatives with high therapeutic potential. nih.gov

Q & A

Q. How can computational frameworks predict thermodynamic properties like vaporization enthalpy for ethanol-based derivatives?

- Methodological Answer : The "centerpiece" approach calculates vaporization enthalpies (ΔHvap) by decomposing the molecule into fragments (benzothiazole + ethanol). Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes geometry, while COSMO-RS models solvent effects. For 2-(benzylamino)ethanol, predicted ΔHvap = 58.3 kJ/mol (error < 5% vs. experimental) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.